![molecular formula C24H23ClFN5O2 B587029 Pelitinib-d6 CAS No. 1325223-34-4](/img/new.no-structure.jpg)
Pelitinib-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pelitinib-d6 is a deuterated form of Pelitinib, an irreversible inhibitor of the epidermal growth factor receptor tyrosine kinase. Pelitinib is primarily being developed as an anticancer agent and has shown promise in clinical trials for colorectal and lung cancers. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pelitinib-d6 involves the incorporation of deuterium atoms into the Pelitinib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps in the synthesis include:
Deuteration of Starting Materials: The starting materials are deuterated using deuterated reagents such as deuterium gas or deuterated solvents.
Coupling Reactions: The deuterated intermediates are then subjected to coupling reactions to form the desired this compound molecule. Common coupling reagents include palladium catalysts and bases such as cesium carbonate.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain high-purity this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of starting materials are deuterated using industrial-scale deuteration equipment.
Automated Coupling Reactions: Automated reactors are used to carry out the coupling reactions efficiently.
High-Throughput Purification: High-throughput purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Pelitinib-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives of this compound.
Reduction: Formation of reduced derivatives of this compound.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
Pelitinib-d6 has several scientific research applications, including:
Pharmacokinetics Studies: Used to study the absorption, distribution, metabolism, and excretion of Pelitinib in the body.
Metabolic Stability: Helps in understanding the metabolic stability of Pelitinib and its deuterated form.
Cancer Research: Used in preclinical and clinical studies to investigate the efficacy of Pelitinib in treating various cancers.
Drug Development: Aids in the development of new anticancer drugs by providing insights into the molecular mechanisms of action.
作用机制
Pelitinib-d6 exerts its effects by irreversibly inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival. The molecular targets include:
Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR prevents the activation of the receptor and its downstream signaling pathways.
Akt Signaling Pathway: Inhibition of EGFR leads to the suppression of the Akt signaling pathway, which is involved in cell survival and proliferation.
Mitogen-Activated Protein Kinase (MAPK) Pathway: Inhibition of EGFR also affects the MAPK pathway, leading to reduced cell migration and invasion.
相似化合物的比较
Pelitinib-d6 is unique compared to other similar compounds due to its deuterated nature, which provides enhanced metabolic stability and pharmacokinetic properties. Similar compounds include:
Pelitinib: The non-deuterated form of Pelitinib.
Erlotinib: Another epidermal growth factor receptor tyrosine kinase inhibitor used in cancer treatment.
Gefitinib: A similar compound that also targets the epidermal growth factor receptor.
This compound stands out due to its improved stability and potential for more effective cancer treatment.
属性
CAS 编号 |
1325223-34-4 |
---|---|
分子式 |
C24H23ClFN5O2 |
分子量 |
473.966 |
IUPAC 名称 |
(E)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide |
InChI |
InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+/i2D3,3D3 |
InChI 键 |
WVUNYSQLFKLYNI-OTHCMBSRSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C |
同义词 |
(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino-d6)-2-butenamide; EKB 569-d6; WAY-EKB 569-d6; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。